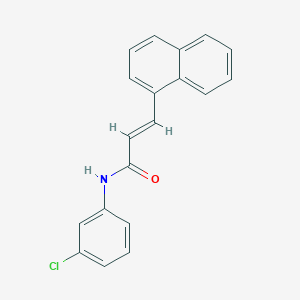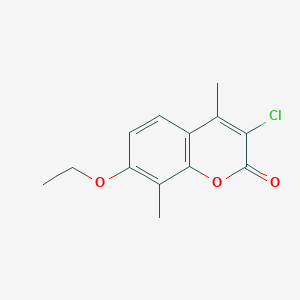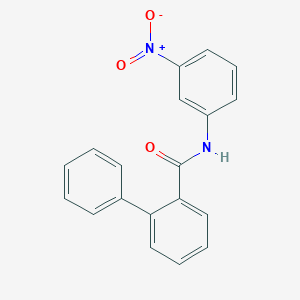
N-(3-nitrophenyl)-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-2-biphenylcarboxamide, also known as NPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein conformation. Specifically, this compound is thought to bind to the active site or the hydrophobic pocket of enzymes, resulting in the disruption of their catalytic activity. In the case of proteins, this compound is believed to induce conformational changes by binding to the hydrophobic pockets, resulting in the exposure of new binding sites or the alteration of protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, depending on the target enzyme or protein. For example, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, resulting in the accumulation of acetylcholine and butyrylcholine, respectively. This effect has been linked to the treatment of Alzheimer's disease and myasthenia gravis, respectively. This compound has also been shown to inhibit carbonic anhydrase, resulting in the reduction of intraocular pressure, which has been linked to the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-nitrophenyl)-2-biphenylcarboxamide has several advantages as a tool for scientific research, including its ease of synthesis, stability, and specificity for certain enzymes and proteins. However, this compound also has several limitations, including its potential toxicity, limited solubility in aqueous solutions, and lack of selectivity for certain enzymes and proteins.
Orientations Futures
There are several future directions for the research on N-(3-nitrophenyl)-2-biphenylcarboxamide, including the investigation of its potential applications in drug discovery, protein engineering, and biosensing. Specifically, this compound could be further studied as a potential inhibitor of other enzymes and proteins, as well as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new assays for protein detection and quantification using this compound could have significant implications for biomedical research and diagnostics.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-2-biphenylcarboxamide involves the reaction of 3-nitroaniline with biphenyl-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 232-233°C.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated as a potential inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological and pathological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, glaucoma, and cancer.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. Specifically, this compound has been shown to bind to the hydrophobic pockets of proteins, resulting in changes in their conformation and activity. This property has been exploited to study the interactions between proteins and ligands, as well as to develop new assays for protein detection and quantification.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-15-9-6-10-16(13-15)21(23)24)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPZYUSQCXYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)



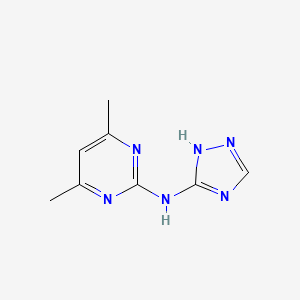
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)
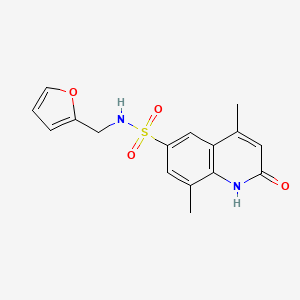


![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
